molecular formula C10H8BrNO B1338280 4-(4-Bromophenyl)-4-oxobutanenitrile CAS No. 51765-77-6

4-(4-Bromophenyl)-4-oxobutanenitrile

Cat. No. B1338280
CAS RN: 51765-77-6
M. Wt: 238.08 g/mol
InChI Key: UYGZSAQXYMVSOE-UHFFFAOYSA-N
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Description

The compound "4-(4-Bromophenyl)-4-oxobutanenitrile" is a chemical of interest in various research studies due to its potential applications in medicinal chemistry and material science. It is a derivative of 4-oxobutanoic acid with a bromophenyl group, which is a common structural motif in many biologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a variety of 4-substituted 2,4-dioxobutanoic acids, which are structurally related to 4-(4-Bromophenyl)-4-oxobutanenitrile, have been synthesized and found to be potent inhibitors of glycolic acid oxidase . Another study reported the synthesis of a surfactant containing a benzene ring and a 4-bromophenyl group using a copper-catalyzed cross-coupling reaction . Additionally, a simple and efficient approach to synthesize 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile has been described, which involves the reaction of aromatic aldehydes with phosphorylated Michael acceptors .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(4-Bromophenyl)-4-oxobutanenitrile has been characterized using various spectroscopic techniques. For example, the structure of a new surfactant was confirmed by FTIR, 1H-NMR, 13C-NMR, and HRMS . In another study, the crystal structure of a related compound, 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, was determined, revealing interactions such as aryl–perfluoroaryl stacking and C–H⋯F contacts .

Chemical Reactions Analysis

The reactivity of 4-phenyl-3-oxobutanenitrile derivatives has been investigated, showing that they can be used as starting materials for the synthesis of various heterocycles . Another study utilized 4-(4-Bromophenyl)-4-oxobut-2-enoic acid to prepare a series of heterocyclic compounds with potential antibacterial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 4-(4-Bromophenyl)-4-oxobutanenitrile moiety have been studied to some extent. For instance, the surfactant mentioned earlier forms large-diameter premicellar aggregations below the critical micelle concentration (CMC), as shown by dynamic light scattering and atomic force microscopy . The crystal structure analysis of related compounds provides insights into their potential applications in material science, such as non-linear optical materials .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-(4-Bromophenyl)-4-oxobutanenitrile serves as a key starting material in synthesizing various heterocyclic compounds. These include the formation of aroylacrylic acids, pyridazinones, and furanones derivatives. Such compounds have potential applications in antibacterial activities, as demonstrated in research where they were tested for their effects against various bacteria (El-Hashash et al., 2015).

Development of Anticancer and Antiviral Agents

Research has indicated that derivatives of 4-(4-Bromophenyl)-4-oxobutanenitrile can exhibit significant anticancer and antiviral activities. A study showed that specific compounds synthesized from this chemical showed promising results in molecular docking studies against SARS Coronavirus Main Proteinase and the Human Progesterone Receptor, indicating potential as therapeutic agents (Yaccoubi et al., 2022).

Photoluminescence Characteristics

Derivatives of 4-(4-Bromophenyl)-4-oxobutanenitrile have been studied for their photoluminescence properties. These compounds, containing both a biphenyl group and a triphenylamine unit, exhibit green fluorescence, making them potential candidates for applications in fluorescence technologies and materials science (Li et al., 2011).

Synthesis of Novel Surfactants

In the field of chemistry, 4-(4-Bromophenyl)-4-oxobutanenitrile has been utilized in the synthesis of new surfactants. A novel surfactant containing this compound was synthesized and showed properties such as forming large-diameter premicellar aggregations, which could be relevant in various industrial applications (Chen et al., 2013).

properties

IUPAC Name

4-(4-bromophenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGZSAQXYMVSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542228
Record name 4-(4-Bromophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-4-oxobutanenitrile

CAS RN

51765-77-6
Record name 4-(4-Bromophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenyl)-4-oxobutanenitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
VK Rai, F Verma, SR Bhardiya… - European Journal of …, 2020 - Wiley Online Library
A facile C(sp 2 )–H activation of aldehyde under visible‐light conditions using Cu@g‐C 3 N 4 as photocatalyst and water as solvent is reported. The envisaged method involves …
L Qi, R Li, X Yao, Q Zhen, P Ye, Y Shao… - The Journal of Organic …, 2019 - ACS Publications
The first example of the Pd-catalyzed addition of organoboron reagents to dinitriles, as an efficient means of preparing 2,5-diarylpyrroles and 2,6-diarylpyridines, has been discussed …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
E Peralta-Hernández, EA Blé-González… - Tetrahedron, 2015 - Elsevier
A practical radical/ionic sequence based on the addition of electrophilic radicals onto vinyl acetates, is described. The addition of such radicals, derived from commercially available …
YF Wang, W Zeng, M Sohail, J Guo… - European Journal of …, 2013 - Wiley Online Library
Chiral keto nitriles (β‐cyano ketones) have been prepared by a facile and efficient asymmetric conjugate hydrocyanation of poorly active chalcone‐type enones with benzophenone …
Y Zhu, J Gong, Y Wang - The Journal of Organic Chemistry, 2017 - ACS Publications
A novel and efficient free-radical-promoted copper-catalyzed decarboxylative alkylation of α,β-unsaturated carboxylic acids with ICH 2 CF 3 and its analogues has been developed. This …
Number of citations: 30 0-pubs-acs-org.brum.beds.ac.uk
石井大暉, イシイダイキ - toyaku.repo.nii.ac.jp
医薬品における不斉の重要性は現代において広く認知されるようになり, 近年では鏡像異性体のうち 有効成分として優れたものを分離し, 新医薬品として承認されるものも増えてきている. 必要とする…
Number of citations: 2 toyaku.repo.nii.ac.jp

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